molecular formula C8H12OS B13689404 2-(Tert-butoxy)thiophene CAS No. 23290-55-3

2-(Tert-butoxy)thiophene

Cat. No.: B13689404
CAS No.: 23290-55-3
M. Wt: 156.25 g/mol
InChI Key: ODCBXCLIDZAKHW-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The tert-butoxy group attached to the second carbon of the thiophene ring significantly influences its chemical properties and reactivity. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Another method involves the use of tert-butyl chloride and thiophene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions allows for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)thiophene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily influenced by the electron-donating tert-butoxy group, which enhances its nucleophilicity and facilitates electrophilic substitution reactions. Additionally, the sulfur atom in the thiophene ring can participate in coordination with metal ions, making it a valuable ligand in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound without the tert-butoxy group.

    2-Methylthiophene: A similar compound with a methyl group instead of tert-butoxy.

    2-Ethylthiophene: Another analog with an ethyl group.

Uniqueness

2-(Tert-butoxy)thiophene stands out due to the presence of the bulky tert-butoxy group, which significantly alters its chemical reactivity and properties compared to other thiophene derivatives. This unique structure makes it a valuable compound for specific applications in organic synthesis and material science .

Properties

CAS No.

23290-55-3

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]thiophene

InChI

InChI=1S/C8H12OS/c1-8(2,3)9-7-5-4-6-10-7/h4-6H,1-3H3

InChI Key

ODCBXCLIDZAKHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CS1

Origin of Product

United States

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